molecular formula C12H13N3O3 B596063 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-97-1

7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Cat. No.: B596063
CAS No.: 1272755-97-1
M. Wt: 247.254
InChI Key: JXISYQMKVPPPJF-UHFFFAOYSA-N
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Description

7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one is a compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The presence of a nitrophenyl group adds to its chemical diversity and potential biological activity.

Biochemical Analysis

Biochemical Properties

7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with sigma-1 receptors, which are involved in modulating the effects of various neurotransmitters . The interaction with sigma-1 receptors suggests that this compound may influence cellular signaling pathways and neurotransmission.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sigma-1 receptors can lead to changes in calcium signaling and neurotransmitter release, impacting various cellular activities . Additionally, this compound may affect the expression of genes involved in cell survival and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound acts as a sigma-1 receptor antagonist, inhibiting the receptor’s activity and thereby modulating downstream signaling pathways . This inhibition can lead to changes in enzyme activity, neurotransmitter release, and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functionLong-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate neurotransmitter release and improve pain management without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and alterations in metabolic processes have been reported. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and excretion . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, its distribution within tissues is influenced by its binding affinity to various cellular components, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it interacts with sigma-1 receptors and other biomolecules . This localization is essential for its role in modulating cellular signaling and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one typically involves the formation of the spirocyclic core followed by the introduction of the nitrophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a ketone can lead to the formation of the spirocyclic structure. The nitrophenyl group can then be introduced through nitration reactions using nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.4]octan-7-one: Shares the spirocyclic core but lacks the nitrophenyl group.

    4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Contains a larger spirocyclic structure with different substituents.

Uniqueness

7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can participate in various reactions and interactions, making the compound versatile for different applications.

Properties

IUPAC Name

6-(3-nitrophenyl)-5,8-diazaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-11-10(13-12(14-11)5-2-6-12)8-3-1-4-9(7-8)15(17)18/h1,3-4,7,10,13H,2,5-6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXISYQMKVPPPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226656
Record name 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-97-1
Record name 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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